Scientific Field: Environmental Science and Pollution Research
Application Summary: Quinestrol has shown potential for use in the fertility control of the plateau pika population of the Qinghai–Tibet Plateau.
Methods of Application: The study investigated the degradation of quinestrol in a local soil and aquatic system.
Results: Microbial activity heavily influenced the degradation of quinestrol, with 41.2% removal in non-sterile soil comparing to 4.8% removal in sterile soil after incubation of 10 days.
Scientific Field: Environmental Risk Assessment
Application Summary: Quinestrol, a synthetic estrogen used as an oral contraceptive or emergency contraceptive component, has been shown to be an endocrine‑disrupting chemical.
Methods of Application: Batch equilibration experiments were conducted to investigate the adsorption–desorption of Quinestrol in five contrasting soils from different areas of China.
Results: The Freundlich and Langmuir models were applied to the sorption–desorption data to examine the affinity towards Quinestrol of the soils, which had varying physical and chemical properties.
Scientific Field: Pharmacology
Application Summary: Quinestrol has been used in hormone replacement therapy, treating symptoms of menopause such as hot flashes.
Methods of Application: Quinestrol is taken orally and has prolonged activity following a single dose.
Results: Because of its much longer half-life, quinestrol is two to three times as potent as ethinylestradiol.
Scientific Field: Oncology
Application Summary: Quinestrol has been used to treat breast and prostate cancer.
Methods of Application: The specific methods of application in this context would depend on the individual patient’s condition and the specific treatment protocol being followed.
Results: The results of this application would vary widely depending on the individual patient’s condition, the stage and type of cancer, and other factors.
Application Summary: Quinestrol has been used as the estrogen component in combined hormonal birth control.
Scientific Field: Obstetrics and Gynecology
Application Summary: Quinestrol has been used to suppress lactation.
Quinestrol is a synthetic estrogen, specifically the 3-cyclopentyl ether of ethinyl estradiol. Its chemical formula is and it has a molecular weight of approximately 364.52 g/mol. Quinestrol is often used in hormonal therapies, including menopausal hormone therapy and hormonal contraceptives, due to its ability to mimic the effects of natural estrogens in the body . The compound is known for its prolonged biological activity, with a half-life exceeding 120 hours, which allows for less frequent dosing compared to other estrogens like ethinyl estradiol .
Quinestrol acts similarly to other estrogens by binding to estrogen receptors (ERs) in target tissues []. Upon binding, the estrogen-receptor complex triggers various cellular responses that influence numerous physiological processes. These processes include regulating female sexual development, maintaining bone health, and influencing cardiovascular function [].
Quinestrol undergoes metabolic conversion primarily to ethinyl estradiol after oral administration. This conversion involves several biochemical pathways, including aromatic hydroxylation in the liver, which is a common metabolic route for natural and synthetic estrogens . The compound's lipophilicity contributes to its storage in adipose tissue, leading to a slow release into circulation, which enhances its therapeutic effects .
As a prodrug of ethinyl estradiol, quinestrol itself does not exhibit estrogenic activity until it is metabolized. Its primary biological action involves binding to estrogen receptors, which mediates various physiological effects similar to those of estradiol. These effects include stimulation of the female reproductive system and development of secondary sexual characteristics . Quinestrol has also been studied for its role as an endocrine-disrupting chemical, indicating potential environmental impacts when released into ecosystems .
The synthesis of quinestrol typically involves the alkylation of ethinyl estradiol with cyclopentanol or cyclopentyl halides under basic conditions. The reaction can be performed using various organic solvents and catalysts to optimize yield and purity. Detailed protocols may vary, but the general approach focuses on forming the ether linkage while maintaining the integrity of the steroid structure .
Quinestrol is utilized in several therapeutic contexts:
Quinestrol interacts with various biological systems and compounds:
Quinestrol shares structural and functional similarities with several other synthetic estrogens. Below is a comparison highlighting its uniqueness:
Compound | Chemical Structure | Key Characteristics |
---|---|---|
Ethinyl Estradiol | CHO | Widely used in contraceptives; shorter half-life than quinestrol. |
Mestranol | CHO | A methyl ether of ethinyl estradiol; less potent than quinestrol. |
Diethylstilbestrol | CHO | Known for adverse effects; historically used as an estrogen substitute. |
Estrone | CHO | A natural estrogen; less potent than synthetic derivatives like quinestrol. |
Quinestrol's unique cyclopentyl ether structure provides it with enhanced lipophilicity and a significantly longer half-life compared to many similar compounds, making it particularly effective for sustained therapeutic use .
The industrial synthesis of quinestrol follows a multi-step synthetic pathway that builds upon established steroid chemistry principles while incorporating specialized etherification procedures. The manufacturing process begins with 19-hydroxyandrost-4-ene-3,17-dione as the primary starting material, which undergoes a carefully orchestrated sequence of transformations to yield the final quinestrol product [1].
The initial synthetic approach involves the preparation of key steroid intermediates through a two-step process that achieves an overall yield of approximately 80 percent from the starting 19-hydroxyandrost-4-ene-3,17-dione precursor [1]. This foundational step establishes the core steroidal backbone that will subsequently undergo aromatization to form the characteristic phenolic A-ring structure essential for estrogenic activity [2] [3].
The aromatization process represents a critical transformation in quinestrol synthesis, converting the saturated A-ring system to the aromatic phenolic structure characteristic of estrogens. This reaction typically proceeds under elevated temperatures ranging from 100 to 150 degrees Celsius over a period of 4 to 8 hours, achieving yields between 70 and 85 percent [4] [5]. The aromatization step requires careful control of reaction conditions to prevent unwanted side reactions and ensure proper formation of the phenolic hydroxyl group at the C-3 position.
Following aromatization, the 17α-ethynylation reaction introduces the terminal acetylenic functionality that distinguishes quinestrol from its parent estradiol structure. This ethynylation process involves the addition of acetylene to the 17-ketone under equilibrating conditions, typically conducted at temperatures between 25 and 80 degrees Celsius over periods of 6 to 12 hours [6] [7]. The ethynylation reaction yields between 60 and 75 percent of the desired 17α-ethynyl product, with careful attention required to minimize formation of the undesired 17β-ethynyl epimer [8].
The cyclopentyl etherification step represents the most distinctive aspect of quinestrol synthesis, involving the formation of the cyclopentyl ether linkage at the C-3 phenolic position. Industrial protocols employ tricyclopentyl orthoformate in combination with trifluoromethanesulfonic acid as a catalyst system, conducting the reaction at 100 degrees Celsius for approximately 2 hours under an inert atmosphere [1]. This etherification process achieves yields ranging from 65 to 80 percent and requires careful optimization to ensure selective ether formation without competing side reactions.
The final purification stage employs a combination of crystallization and chromatographic separation techniques to achieve pharmaceutical-grade purity standards. These purification procedures are typically conducted at room temperature over periods of 24 to 48 hours, ultimately achieving yields of 85 to 95 percent of purified quinestrol meeting industrial quality specifications [9] [10].
The synthesis of quinestrol involves several critical intermediate compounds, each serving specific roles in the construction of the final steroidal structure. The molecular complexity progressively increases through the synthetic sequence, with each intermediate incorporating additional functional groups essential for the final biological activity [2] [3].
The primary starting material, 19-hydroxyandrost-4-ene-3,17-dione, possesses the molecular formula C19H26O3 with a molecular weight of 302.41 grams per mole. This compound features the characteristic 19-hydroxyl group and the 4-ene-3,17-dione functionality that provides the foundation for subsequent transformations [1]. The 19-hydroxyl substituent plays a crucial role in directing the aromatization reaction and establishing the proper stereochemical configuration for the developing estrogen structure.
Estrone, with molecular formula C18H22O2 and molecular weight 270.37 grams per mole, represents the first fully aromatized intermediate in the synthetic pathway. This compound features the characteristic phenolic A-ring and 17-ketone functionality that defines the basic estrogen structural framework [4] [11]. The phenolic hydroxyl group at C-3 provides the nucleophilic center for subsequent etherification reactions, while the 17-ketone serves as the electrophilic site for ethynylation.
The intermediate 17α-ethynylestradiol, possessing molecular formula C20H24O2 and molecular weight 296.40 grams per mole, incorporates the terminal acetylenic group that distinguishes quinestrol from simpler estrogen derivatives. This compound features both the 17α-ethynyl substituent and the phenolic 3-hydroxyl group, representing the immediate precursor to the final etherification step [7] [12]. The ethynyl functionality significantly enhances the metabolic stability and extends the biological half-life compared to non-alkynylated estrogens.
An alternative synthetic intermediate, estrone 3-cyclopentyl ether with molecular formula C23H30O2 and molecular weight 338.49 grams per mole, represents a different approach to quinestrol synthesis. This compound involves initial etherification of estrone followed by subsequent ethynylation, though this route typically yields lower overall efficiency compared to the standard protocol [7]. The cyclopentyl ether linkage at C-3 provides enhanced lipophilicity and contributes to the extended duration of action characteristic of quinestrol.
The final product, quinestrol, exhibits molecular formula C25H32O2 with molecular weight 364.52 grams per mole, incorporating both the cyclopentyl ether at C-3 and the 17α-ethynyl substituent. This unique combination of functional groups results in a highly lipophilic estrogen derivative with prolonged biological activity and enhanced tissue distribution properties [2] [3] [13].
The formation of the cyclopentyl ether linkage represents the most technically challenging aspect of quinestrol synthesis, requiring sophisticated optimization strategies to achieve acceptable yields and selectivity. The etherification reaction involves nucleophilic substitution at the phenolic C-3 position, with careful attention to reaction conditions necessary to prevent competing side reactions [1] [7].
Standard industrial conditions employ trifluoromethanesulfonic acid as the primary catalyst system, utilizing cyclopentanol as both solvent and reactant. The reaction proceeds at 100 degrees Celsius for approximately 2 hours, with substrate concentrations maintained at 0.1 molar and catalyst loadings of 10 mole percent [1]. These standard conditions typically achieve yields in the range of 65 to 70 percent, though variability in product quality and reaction selectivity necessitates further optimization efforts.
Optimized industrial protocols incorporate tricyclopentyl orthoformate as a key additive to the trifluoromethanesulfonic acid catalyst system. The use of cyclopentanol under an inert atmosphere prevents oxidative side reactions and enhances reaction selectivity [1]. Temperature ranges between 100 and 120 degrees Celsius allow for more controlled reaction kinetics, while reduced reaction times of 1.5 to 2.5 hours minimize thermal decomposition. Substrate concentrations between 0.05 and 0.15 molar provide optimal balance between reaction efficiency and product isolation, with catalyst loadings reduced to 8 to 12 mole percent. These optimized conditions achieve improved yields ranging from 75 to 80 percent.
Alternative methodologies employ Lewis acid catalyst systems, including aluminum chloride and boron trifluoride, in combination with dichloromethane and cyclopentanol solvent mixtures. These alternative approaches operate at reduced temperatures between 80 and 100 degrees Celsius but require extended reaction times of 4 to 8 hours [14] [15]. Substrate concentrations between 0.02 and 0.1 molar accommodate the different solubility characteristics, while catalyst loadings increase to 15 to 25 mole percent to maintain acceptable reaction rates. Alternative methods typically achieve yields between 60 and 65 percent, making them less attractive for large-scale industrial applications.
The mechanism of cyclopentyl etherification involves initial protonation of the phenolic hydroxyl group by the acid catalyst, followed by nucleophilic attack of the cyclopentanol oxygen on the activated aromatic carbon. The tricyclopentyl orthoformate serves as both a cyclopentyl cation source and a water-scavenging agent, preventing hydrolysis of the ether product [16] [14]. Careful optimization of temperature and reaction time minimizes competing elimination reactions and aromatic substitution at alternative positions.
Process optimization studies have demonstrated that reaction selectivity depends critically on the precise control of water content and temperature profiles. The use of molecular sieves or other desiccating agents enhances reaction selectivity by preventing hydrolysis of the orthoformate reagent [1]. Temperature ramping protocols, involving gradual heating from room temperature to the final reaction temperature, improve product uniformity and reduce formation of regioisomeric byproducts.
The purification of quinestrol to pharmaceutical-grade standards requires sophisticated analytical and preparative techniques capable of achieving high purity levels while maintaining acceptable recovery yields. The complex molecular structure and lipophilic character of quinestrol present unique challenges for separation and analysis that necessitate specialized methodological approaches [9] [10] [17].
Column chromatography serves as the primary initial separation technique for crude quinestrol products, employing silica gel and C18 stationary phases for effective separation of the target compound from synthetic byproducts and unreacted starting materials. Detection typically employs ultraviolet absorption at wavelengths between 240 and 280 nanometers, taking advantage of the aromatic chromophore present in the estrogen structure [9] [10]. Column chromatography achieves typical purity levels between 80 and 90 percent, providing partially purified material suitable for subsequent refinement steps.
High Performance Liquid Chromatography represents the most versatile and widely employed technique for both analytical characterization and preparative purification of quinestrol. Reversed-phase separations using C18, C8, and phenyl stationary phases provide excellent resolution of quinestrol from structurally related impurities [18] [17]. Detection methods include ultraviolet absorption, mass spectrometry, and fluorescence detection, with the latter requiring derivatization to introduce suitable fluorophores [17]. High Performance Liquid Chromatography achieves purity levels between 95 and 99 percent, making it the method of choice for final pharmaceutical purification.
Gas Chromatography-Mass Spectrometry provides definitive identity confirmation and purity analysis for quinestrol, though the technique serves primarily analytical rather than preparative functions. Phenylmethyl silicone stationary phases operating at column temperatures between 240 and 250 degrees Celsius provide optimal separation of quinestrol from related steroid compounds [8]. Mass spectrometric detection enables unambiguous structural confirmation and quantitative analysis of trace impurities not detectable by other methods.
Crystallization represents the final purification step for pharmaceutical-grade quinestrol, achieving purity levels between 98 and 99.5 percent through selective precipitation from appropriate solvent systems. The crystallization process typically employs mixed solvent systems that provide controlled nucleation and crystal growth, resulting in highly pure crystalline material with defined melting point and optical rotation characteristics [9]. Quality control parameters include melting point determination, optical rotation measurement, and elemental analysis to confirm molecular composition.
Solid Phase Extraction techniques provide efficient sample cleanup and concentration capabilities particularly valuable for analytical method development and quality control applications. C18 and mixed-mode sorbents enable selective retention and elution of quinestrol from complex matrices, achieving purity improvements between 85 and 95 percent [18]. Ultraviolet detection at characteristic absorption wavelengths provides sensitive quantitative analysis suitable for trace impurity determination.
Supercritical Fluid Chromatography has emerged as a particularly effective technique for rapid separation of steroid isomers and related compounds. Cyanopropyl silica and diol stationary phases in combination with carbon dioxide mobile phases provide enhanced selectivity and reduced analysis times compared to conventional liquid chromatographic methods [19]. Detection by ultraviolet absorption and tandem mass spectrometry achieves purity determinations between 95 and 98 percent with significantly improved throughput characteristics.
Quality control standards for pharmaceutical quinestrol encompass multiple analytical parameters including identity confirmation through spectroscopic methods, purity determination by chromatographic analysis, and quantitative assay by validated analytical procedures [20] [21] [22]. Current Good Manufacturing Practice regulations require comprehensive documentation of all analytical procedures and results, with particular attention to trace impurity identification and quantification [22]. Stability testing under defined storage conditions ensures maintenance of pharmaceutical quality throughout the product shelf life.
Quinestrol occurs as a white crystalline solid that melts without visible decomposition at 107.5 °C [1] [2]. Direct calorimetric determinations of the fusion enthalpy have not yet been published. Consequently, the value was estimated via the group-additivity protocol of Chickos and Acree, which correlates total phase-change entropy with structural fragments and converts to enthalpy using Kirchhoff’s law [3]. The outcome, 37 kJ mol⁻¹ (±3 kJ mol⁻¹), aligns with measured enthalpies for related ethinylated estrogens such as ethinyl estradiol (33.8 kJ mol⁻¹) [4] and estradiol (31.9 kJ mol⁻¹) [5].
Parameter | Experimental/Predicted Value | Comment |
---|---|---|
Melting point | 107.5 °C [1] [2] | Sharp endotherm observed by Differential Scanning Calorimetry |
Heat of fusion | 37 kJ mol⁻¹ (estimate) [3] | Calculated by group additivity; no direct measurement reported |
The relatively low melting temperature combined with a moderate fusion enthalpy indicates a crystal lattice dominated by van der Waals contacts and weak hydrogen bonding, consistent with the etherified phenolic hydroxyl.
Empirical data reveal pronounced lipophilicity and aqueous sparing solubility:
Solvent (25 °C) | Solubility | Source | Observations |
---|---|---|---|
Water (pH ≈ 7) | 0.00157 mg mL⁻¹ [1] [2] | Practically insoluble; dispersion requires surfactants | |
Dimethyl sulfoxide | 72 mg mL⁻¹ [6] | Rapid dissolution without warming | |
Ethanol (anhydrous) | 72 mg mL⁻¹ [6] | Comparable to DMSO; miscible at room temperature | |
N,N-dimethylformamide | Data not reported | Predicted high due to polarity parameters | |
Cyclodextrin inclusion (2,6-di-O-methyl-β-cyclodextrin) | 28-fold ↑ relative to pure water [7] | Complexation eliminates precipitation up to 50 µM |
Solubility is dominated by hydrophobic interactions; nonetheless, cyclodextrin encapsulation and cosolvent strategies markedly enhance aqueous compatibility for analytical or delivery applications.
Descriptor | Value | Method | Interpretation |
---|---|---|---|
log₁₀P (octanol/water) | 5.19 [1] | ALOGPS experimental dataset | High bio-membrane affinity |
log₁₀P (octanol/water) | 5.40 [2] | ChemAxon fragmental prediction | Confirms strong hydrophobicity |
Calculated polar surface area | 29.46 Ų [8] | Surface charge analysis | Below 40 Ų, favouring passive diffusion |
Hydrogen-bond donors/acceptors | 1 / 2 [8] | Structural count | Limited polarity reinforces lipophilicity |
A partition coefficient exceeding 5 situates Quinestrol among highly lipophilic pharmaceuticals, explaining its extensive adipose storage and prolonged biological half-life.
Aqueous buffer studies covering pH 3–11 demonstrated pseudo-first-order hydrolysis with half-lives summarised below [9] [10]:
pH | Temperature | Observed half-life | Kinetic note |
---|---|---|---|
3 (acetate buffer) | 25 °C | 128 days [10] | Acid-catalysed cleavage of ether link modest |
7 (phosphate buffer) | 25 °C | 316 days [9] | Maximum stability near neutrality |
9 (borate buffer) | 25 °C | 92 days [10] | Base attack accelerates degradation |
7 | 35 °C | 134 days [9] | Q₁₀ ≈ 2.4 indicates Arrhenius behaviour |
Ultraviolet irradiation (254 nm) affords rapid photomineralisation; the first-order rate constant reaches 0.018 min⁻¹ in distilled water [11], decreasing to 0.004 h⁻¹ under simulated solar light due to reduced photon flux. Thermogravimetric analysis reveals onset of mass loss above 200 °C, suggesting oxidative decomposition beyond routine processing temperatures [12]. Therefore, standard pharmaceutical drying at ≤70 °C poses minimal risk of thermal breakdown.
In clay-rich grassland soil at 25 °C, microbial attenuation yields a half-life of 16 days [13]. Water-sediment microcosms confirm strong adsorption to organic matter followed by slow mineralisation, reflecting the compound’s high partition coefficient.
Matrix | Dominant process | Half-life | Reference |
---|---|---|---|
Aerated topsoil (pH 7.4) | Microbial metabolism | 16 days [13] | Rapid compared with hydrolysis alone |
Surface water (sunlit, 25 °C) | Photolysis | 4–6 h [11] | Generates multiple hydroxylated products |
Anaerobic sediment | Adsorption then reductive loss | >45 days [9] | Diffusion-limited |
Irritant;Health Hazard